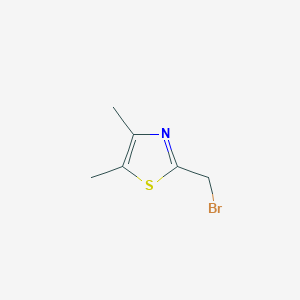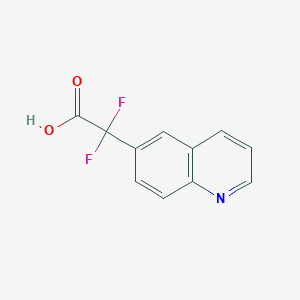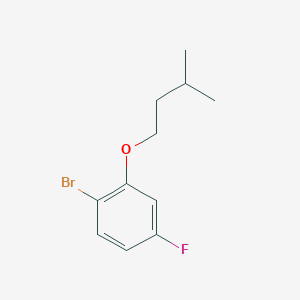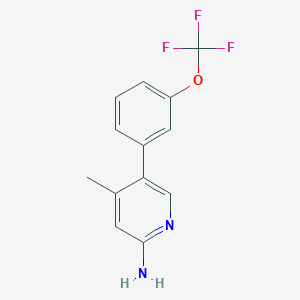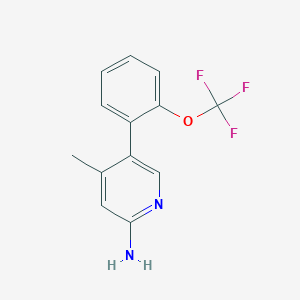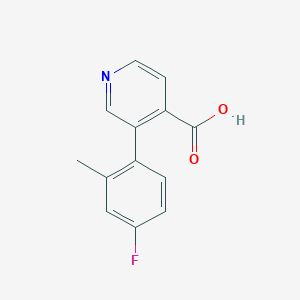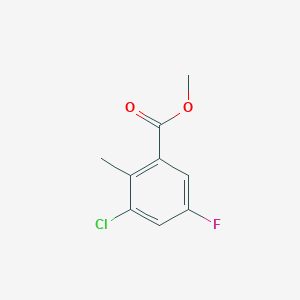
Methyl 3-chloro-5-fluoro-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-5-fluoro-2-methylbenzoate: is an organic compound with the molecular formula C9H8ClFO2 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 3-chloro-5-fluoro-2-methylbenzoate can be synthesized through the esterification of 3-chloro-5-fluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Halogenation: Another method involves the halogenation of methyl 2-methylbenzoate, where chlorine and fluorine are introduced to the benzene ring through electrophilic aromatic substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
化学反应分析
Types of Reactions:
Substitution Reactions: Methyl 3-chloro-5-fluoro-2-methylbenzoate undergoes nucleophilic substitution reactions where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or aldehydes.
科学研究应用
Chemistry: Methyl 3-chloro-5-fluoro-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of halogenated benzoates on biological systems. It is also employed in the development of new biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives.
作用机制
The mechanism of action of methyl 3-chloro-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. The halogen atoms (chlorine and fluorine) on the benzene ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its ester functional group can undergo hydrolysis to release the corresponding acid and alcohol.
相似化合物的比较
- Methyl 3-chloro-2-fluoro-5-methylbenzoate
- Methyl 3-chloro-4-fluoro-2-methylbenzoate
- Methyl 3-chloro-5-fluoro-4-methylbenzoate
Comparison:
- Methyl 3-chloro-2-fluoro-5-methylbenzoate: Similar in structure but with the fluorine atom at the 2-position instead of the 5-position.
- Methyl 3-chloro-4-fluoro-2-methylbenzoate: The fluorine atom is at the 4-position, which may affect its reactivity and chemical properties.
- Methyl 3-chloro-5-fluoro-4-methylbenzoate: The methyl group is at the 4-position, potentially altering its steric and electronic effects.
Uniqueness: Methyl 3-chloro-5-fluoro-2-methylbenzoate is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the benzene ring. This unique arrangement influences its chemical reactivity and makes it suitable for specific applications in synthesis and research.
属性
IUPAC Name |
methyl 3-chloro-5-fluoro-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACWILSTIWESLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941371.png)
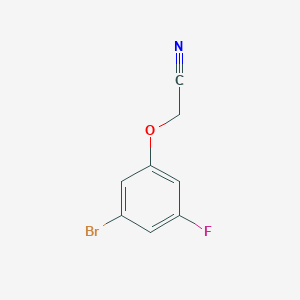
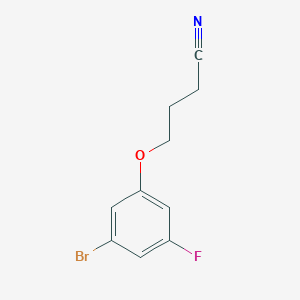
![2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941394.png)
![2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941411.png)
![2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941413.png)

![Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-](/img/structure/B7941447.png)
